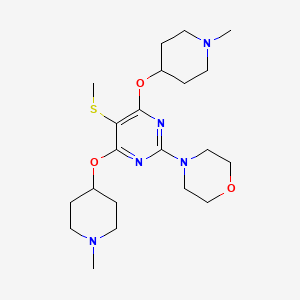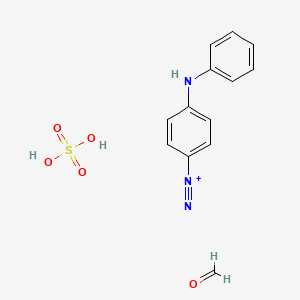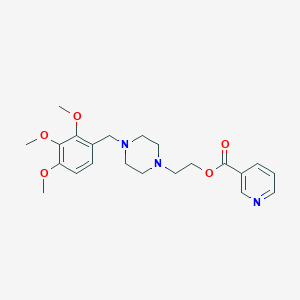
Ninerafaxstat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ninerafaxstat is a novel cardiac mitotrope developed for the treatment of cardiovascular diseases, particularly non-obstructive hypertrophic cardiomyopathy (nHCM). It is designed to enhance cellular energy metabolism by increasing the amount of energy produced per molecule of oxygen consumed, thereby improving myocardial metabolic efficiency .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Ninerafaxstat are not extensively detailed in publicly available literature. it is known that the compound is produced through a series of chemical reactions involving specific reagents and catalysts under controlled conditions. Industrial production methods likely involve large-scale synthesis in pharmaceutical manufacturing facilities, ensuring high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Ninerafaxstat undergoes several types of chemical reactions, including:
Oxidation: Partial inhibition of fatty acid oxidation.
Reduction: Not commonly reported for this compound.
Substitution: Specific details on substitution reactions are not available.
Common reagents and conditions used in these reactions include various oxidizing agents and controlled environmental conditions to ensure the stability and efficacy of the compound. The major products formed from these reactions are intermediates that contribute to the final active pharmaceutical ingredient .
Wissenschaftliche Forschungsanwendungen
Ninerafaxstat has several scientific research applications, including:
Cardiovascular Research: It is primarily used in the treatment of non-obstructive hypertrophic cardiomyopathy, stable angina, and early-stage heart failure with preserved ejection fraction.
Metabolic Studies: The compound is used to study myocardial substrate utilization and energy metabolism, particularly in shifting myocardial substrate utilization in favor of glucose oxidation.
Clinical Trials: This compound has been evaluated in Phase 1 and 2 clinical trials, demonstrating safety and efficacy in improving cardiac energetics and reducing myocardial triglyceride content
Wirkmechanismus
Ninerafaxstat acts as a partial fatty acid oxidation (pFOX) inhibitor. By inhibiting fatty acid oxidation, it shifts myocardial substrate utilization towards glucose oxidation. This shift generates more adenosine triphosphate (ATP) per unit of oxygen consumed, thereby increasing myocardial metabolic efficiency. The compound targets mitochondrial pathways involved in energy production, enhancing cardiac energetics and improving overall cardiac function .
Vergleich Mit ähnlichen Verbindungen
Ninerafaxstat is unique in its mechanism of action as a cardiac mitotrope. Similar compounds include:
Trimetazidine: Another pFOX inhibitor used to treat angina pectoris.
Ranolazine: Used to treat chronic angina by inhibiting late sodium current in cardiac cells.
Perhexiline: A metabolic modulator that shifts myocardial metabolism from fatty acid to glucose oxidation.
This compound stands out due to its specific targeting of mitochondrial pathways and its potential to improve cardiac energetics more efficiently .
Eigenschaften
CAS-Nummer |
2254741-41-6 |
|---|---|
Molekularformel |
C22H29N3O5 |
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C22H29N3O5/c1-27-19-7-6-18(20(28-2)21(19)29-3)16-25-11-9-24(10-12-25)13-14-30-22(26)17-5-4-8-23-15-17/h4-8,15H,9-14,16H2,1-3H3 |
InChI-Schlüssel |
AGVJLPKGBKSLKF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CCOC(=O)C3=CN=CC=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


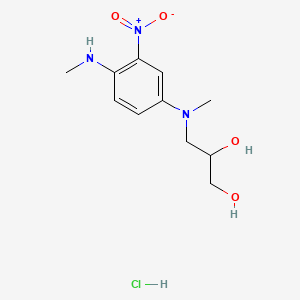
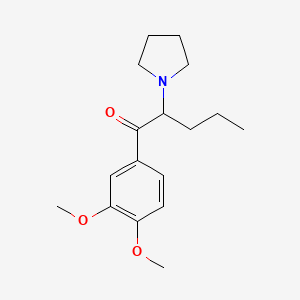
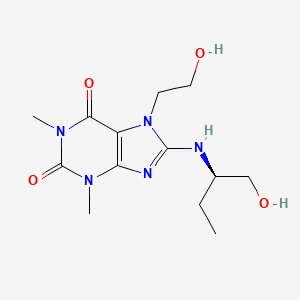
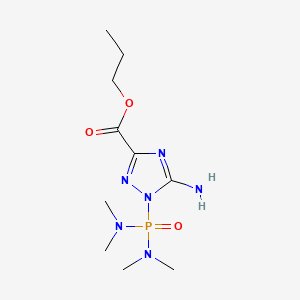
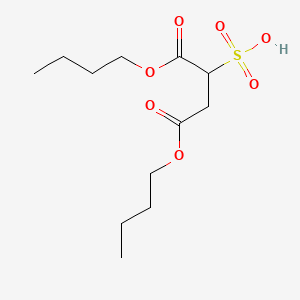
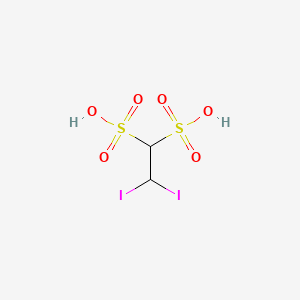
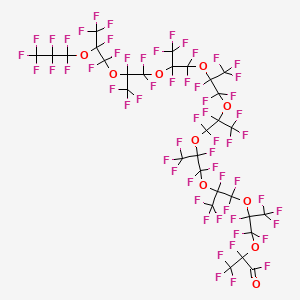
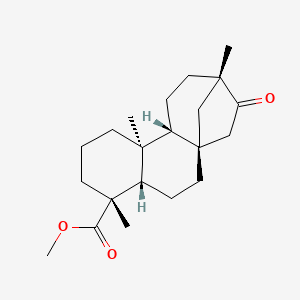
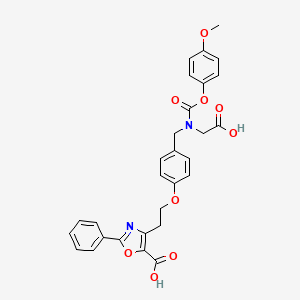
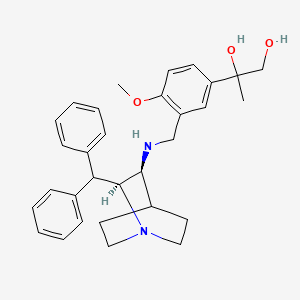
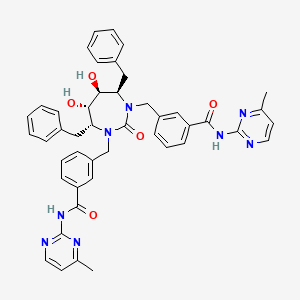
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-48-[(octadecylamino)methyl]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12786363.png)
